2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethylamine with a pyridine derivative under acidic or basic conditions to form the desired imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine
- 2-(Cyclopropylmethyl)-3H-imidazo[4,5-d]pyridine
- 2-(Cyclopropylmethyl)-3H-imidazo[4,5-e]pyridine
Uniqueness
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific ring fusion and the presence of the cyclopropylmethyl group. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-8-10(11-5-1)13-9(12-8)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,11,12,13) |
InChI Key |
LQNPDOZBIIBKQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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